tert-Butyl (4-ethynylpyridin-2-yl)carbamate
Overview
Description
“tert-Butyl (4-ethynylpyridin-2-yl)carbamate” is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H14N2O2/c1-5-9-6-7-13-10 (8-9)14-11 (15)16-12 (2,3)4/h1,6-8H,2-4H3, (H,13,14,15)
. This indicates the presence of an ethynyl group attached to the 4-position of a pyridin-2-yl ring, which is further linked to a carbamate group. Physical and Chemical Properties Analysis
“this compound” is a solid or liquid compound . It is typically stored in a dry environment at 2-8°C .Scientific Research Applications
Crystal Structures and Bonding Studies :
- Baillargeon et al. (2017) investigated chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. This study is notable for its exploration of hydrogen and halogen bonds involving carbonyl groups, contributing to the understanding of molecular structures and interactions (Baillargeon et al., 2017).
Photoredox-Catalysis in Organic Synthesis :
- Wang et al. (2022) reported on the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This study highlights the potential of tert-butyl carbamate derivatives in photocatalyzed organic synthesis, particularly in constructing complex molecular structures like 3-aminochromones (Wang et al., 2022).
Synthesis of Complex Molecules :
- Beveridge et al. (2020) demonstrated the use of di-tert-butyl ethynylimidodicarbonate, a tert-butyl carbamate derivative, as a versatile reagent for the β-aminoethylation of organic electrophiles. This research is significant for its application in the synthesis of complex organic molecules, including alkaloids (Beveridge et al., 2020).
Preparation of Intermediates for Drug Synthesis :
- Zhang et al. (2018) developed a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This research underscores the role of tert-butyl carbamate derivatives in medicinal chemistry (Zhang et al., 2018).
Investigations into Molecular Conformation and Crystal Packing :
- Kant et al. (2015) studied the (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, analyzing its crystal structure and packing interactions. This type of research provides insights into the physical properties and potential applications of tert-butyl carbamate derivatives in materials science (Kant et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(4-ethynylpyridin-2-yl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-5-9-6-7-13-10(8-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLOEVLUFORFSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703924 | |
Record name | tert-Butyl (4-ethynylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-93-3 | |
Record name | tert-Butyl (4-ethynylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.